molecular formula C15H15BrClNO B2781864 1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 757221-60-6

1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

Cat. No. B2781864
M. Wt: 340.65
InChI Key: HOPKPZKVZKDGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is prepared through a specific synthesis method.

Scientific Research Applications

Luminescent Polymers

A study by Zhang and Tieke (2008) discusses the synthesis of highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain. These polymers exhibit strong fluorescence, making them potentially useful in the development of new optical materials and devices. The research highlights the versatile properties of pyrrole derivatives in the creation of functional materials with specific optical characteristics (Zhang & Tieke, 2008).

Synthesis of Trichloroethylarenes

Bougeard, Gupta, and Johnson (1981) explored the synthesis of trichloroethylarenes from benzylcobaloximes, demonstrating a method to generate trichloroethylbenzene derivatives. This research contributes to the field of organometallic chemistry, offering insights into the reactivity of pyrrole-based compounds and their potential in synthetic chemistry (Bougeard, Gupta, & Johnson, 1981).

Conducting Polymers

Kim and Elsenbaumer (1998) investigated the Mannich reaction for synthesizing 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles, useful for creating new conducting polymers. This study expands the applications of pyrrole derivatives in the development of conductive materials, potentially applicable in electronic devices (Kim & Elsenbaumer, 1998).

Microwave-Assisted Synthesis

Wyrębek et al. (2009) detailed a microwave-assisted zinc chloride-catalyzed synthesis of substituted pyrroles from homopropargyl azides. This efficient synthesis method enhances the accessibility of substituted pyrroles, which are valuable intermediates in pharmaceutical and materials science (Wyrębek et al., 2009).

Photophysical Properties

Petrovskii et al. (2017) explored the synthesis, crystal structure, and photophysical properties of novel fused oxazapolycyclic skeletons derived from pyrrole-based compounds. Their work contributes to the understanding of the photophysical behaviors of these complex structures, which could have implications for optoelectronic applications (Petrovskii et al., 2017).

properties

IUPAC Name

1-[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO/c1-9-6-12(4-5-14(9)16)18-10(2)7-13(11(18)3)15(19)8-17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPKPZKVZKDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.